2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium

Description

Nomenclature and Chemical Classification

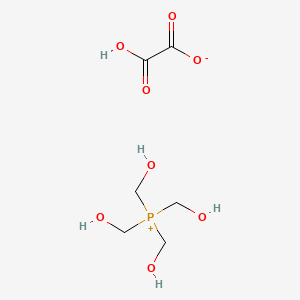

The systematic IUPAC name for this compound is 2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium , reflecting its ionic composition. The cation, tetrakis(hydroxymethyl)phosphanium ([P(CH~2~OH)~4~]^+^), consists of a central phosphorus atom bonded to four hydroxymethyl groups. The anion, 2-hydroxy-2-oxoacetate ([HOOC–C(=O)–O]^–^), is the mono-deprotonated form of oxalic acid.

Key Identifiers:

The compound is classified as a quaternary phosphonium salt due to its four organic substituents bonded to phosphorus. Its anion places it within the α-oxocarboxylate family, sharing structural motifs with glyoxylates and oxalates.

Historical Context and Discovery Milestones

The development of tetrakis(hydroxymethyl)phosphonium derivatives traces back to mid-20th-century research on flame retardants. Tetrakis(hydroxymethyl)phosphonium chloride (THPC), first synthesized in the 1950s, became industrially significant for textile treatments. The oxalate variant emerged later as part of efforts to modulate solubility and reactivity by pairing the phosphonium cation with different counterions.

Key Milestones:

- 1950s : Synthesis of THPC via reaction of phosphine, formaldehyde, and hydrochloric acid.

- 1970s : Characterization of phosphonium-oxalate salts, including melting point (154°C) and spectroscopic data.

- 21st Century : Use in coordination chemistry, leveraging the oxalate anion’s ability to bridge metal centers.

The compound’s discovery parallels advancements in understanding phosphonium salts’ stability and applications beyond flame retardancy, such as in polymer science.

Structural Relationship to Phosphonium Salts and Glyoxylate Derivatives

Phosphonium Salt Characteristics:

The tetrakis(hydroxymethyl)phosphanium cation shares structural features with other phosphonium salts, such as THPC ([P(CH~2~OH)~4~]Cl). The phosphorus center adopts a tetrahedral geometry, with hydroxymethyl groups enhancing water solubility. Unlike THPC’s chloride counterion, the 2-hydroxy-2-oxoacetate anion introduces additional hydrogen-bonding sites, influencing crystallinity and thermal stability.

Glyoxylate/Oxalate Relationship:

The 2-hydroxy-2-oxoacetate anion is structurally analogous to glyoxylate (O=C–COO^–^) but features an extended carboxylate chain (O=C–C(=O)–O^–^). This anion participates in coordination complexes, as seen in plutonium-oxalate systems, and serves as a precursor in heterocyclic syntheses.

Comparative Analysis:

| Feature | Tetrakis(hydroxymethyl)phosphanium Salts | Glyoxylate Derivatives |

|---|---|---|

| Cation | [P(CH~2~OH)~4~]^+^ | N/A (neutral or metal cations) |

| Anion | 2-hydroxy-2-oxoacetate | Glyoxylate (O=C–COO^–^) |

| Applications | Polymer modification, flame retardants | Heterocycle synthesis, ligands |

This dual identity enables hybrid functionalities, such as acting as a crosslinking agent in polymers while providing reactive oxo groups for further derivatization.

Properties

CAS No. |

53211-22-6 |

|---|---|

Molecular Formula |

C6H13O8P |

Molecular Weight |

244.14 g/mol |

IUPAC Name |

2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium |

InChI |

InChI=1S/C4H12O4P.C2H2O4/c5-1-9(2-6,3-7)4-8;3-1(4)2(5)6/h5-8H,1-4H2;(H,3,4)(H,5,6)/q+1;/p-1 |

InChI Key |

AEHUAZHMBGNFSC-UHFFFAOYSA-M |

Canonical SMILES |

C(O)[P+](CO)(CO)CO.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Reaction of Phosphine with Formaldehyde

The most common and foundational method for preparing tetrakis(hydroxymethyl)phosphanium compounds involves the reaction of phosphine (PH₃) with formaldehyde (CH₂O). This reaction is typically acid-catalyzed and can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.

-

$$

PH3 + 4 CH2O \rightarrow (CH2OH)4P^+

$$ -

- Temperature range: 40–75 °C, preferably 60–65 °C for optimal yield.

- Vigorous agitation or countercurrent flow methods are used to ensure intimate contact between phosphine gas and the liquid reactants.

- Acidic environment often provided by oxalic acid or other acids to stabilize the phosphonium salt.

Preparation of Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

A specific salt form, tetrakis(hydroxymethyl)phosphonium chloride, is synthesized by reacting phosphine with formaldehyde followed by acidification with hydrochloric acid. A detailed synthetic procedure includes:

- Reacting phosphine with formaldehyde in an organic solvent under blue LED irradiation to facilitate the reaction.

- Subsequent addition of paraformaldehyde and stirring at room temperature for 24 hours.

- Acidification with 4.0 M HCl in 1,4-dioxane.

- Isolation by filtration and washing with pentane and diethyl ether to yield THPC with high purity and yield (~89%).

Preparation of Tetrakis(hydroxymethyl)phosphonium Sulfate

An industrially relevant method involves utilizing phosphine generated as a by-product during sodium hypophosphite production. This phosphine is reacted with sulfuric acid and formaldehyde to produce tetrakis(hydroxymethyl)phosphonium sulfate. This method is advantageous for waste gas utilization and integrated chemical production.

- The reaction of phosphine with formaldehyde is highly exothermic and requires careful temperature control to avoid side reactions and degradation of the product.

- Use of blue LED irradiation has been shown to enhance reaction efficiency in the synthesis of tetrakis(hydroxymethyl)phosphonium chloride, likely by promoting radical or photochemical pathways.

- The phosphonium salts produced are hygroscopic and air-sensitive solids, soluble in water and methanol but insoluble in diethyl ether, which aids in purification by selective washing.

- Analytical methods such as ion chromatography coupled with post-column derivatization have been developed for quantifying tetrakis(hydroxymethyl)phosphonium salts in solution, confirming purity and concentration.

The preparation of 2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium centers on the synthesis of tetrakis(hydroxymethyl)phosphonium salts via the reaction of phosphine with formaldehyde under acidic conditions. Advances in photochemical methods and industrial integration of phosphine by-product streams have improved yields and sustainability. Control of reaction parameters such as temperature, agitation, and acid catalysis is critical for optimizing product quality and minimizing waste. Analytical techniques support quality control and further research into expanding applications of this compound.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler phosphorus-containing compounds.

Substitution: The hydroxyl groups in tetrakis(hydroxymethyl)phosphanium can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield simpler phosphonium salts .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that synthesized compounds based on similar structures demonstrate better activity against various bacterial strains, particularly Gram-positive bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2-hydroxy-2-oxoacetate derivatives have been evaluated against several cancer cell lines. Compounds derived from this structure have been reported to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy . For example, specific derivatives were found to significantly reduce cell viability in HeLa cells through caspase activation pathways.

Materials Science Applications

Polymer Chemistry

In materials science, 2-hydroxy-2-oxoacetate; tetrakis(hydroxymethyl)phosphanium can be utilized as a monomer for synthesizing novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties due to the presence of phosphonium groups, which can improve the material's performance in various applications .

Nanomaterials

The compound has also been explored for its role in the development of nanomaterials. Its ability to stabilize metal nanoparticles is significant for applications in catalysis and as sensors. The phosphonium moiety facilitates the formation of stable colloidal suspensions of nanoparticles, enhancing their reactivity and surface area .

Environmental Science Applications

Biodegradation Studies

There is growing interest in the environmental impact of phosphonium compounds. Studies indicate that certain derivatives can be utilized in bioremediation efforts to degrade pollutants. Their ability to interact with organic contaminants makes them suitable candidates for developing eco-friendly remediation technologies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity Evaluation | Tested various derivatives against bacterial strains | Significant activity against Bacillus species; better than standard antibiotics |

| Cytotoxicity Assessment | Evaluated against HeLa and other cancer cell lines | Induced apoptosis through caspase pathways at low concentrations |

| Nanoparticle Stabilization | Investigated stabilization of gold nanoparticles | Enhanced stability and catalytic activity observed |

Mechanism of Action

The mechanism of action of 2-hydroxy-2-oxoacetate;tetrakis(hydroxymethyl)phosphanium involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The pathways involved include oxidative stress pathways and metabolic pathways .

Comparison with Similar Compounds

Key Findings :

- THPS/THPC’s hydroxymethyl groups enhance water solubility and reduce toxicity compared to aromatic phosphonium salts like triphenylphosphonium bromide.

- Unlike glutaraldehyde, THPS degrades into non-toxic tris(hydroxymethyl)phosphine and formaldehyde, minimizing ecological harm .

Comparison of 2-Hydroxy-2-oxoacetate with Related α-Keto Acids and Esters

Key Findings :

- 2-Hydroxy-2-oxoacetate’s dual functional groups may confer stronger chelation properties than oxaloacetate, but its stability under physiological conditions remains unverified.

- Phosphonate esters like 2-oxoalkylphosphonates () exhibit higher hydrolytic stability compared to carboxylates, making them suitable for industrial applications .

Biological Activity

The compound 2-hydroxy-2-oxoacetate; tetrakis(hydroxymethyl)phosphanium (THPC) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and toxicology. This article compiles findings from various studies to explore its biological activity, mechanisms of action, and implications for health and safety.

- Chemical Formula : C₄H₁₂O₄PCl

- Molecular Weight : 190.56 g/mol

- CAS Number : 124-64-1

THPC acts primarily through its interaction with biological macromolecules, influencing cellular processes. Its mechanism involves:

- Enzyme Modulation : THPC can inhibit or activate specific enzymes, affecting metabolic pathways.

- Cell Membrane Interaction : The compound may alter membrane permeability, impacting ion transport and cellular signaling.

Toxicological Studies

Research has focused on the toxicological profile of THPC, particularly its effects on mammalian systems. Key findings include:

- Carcinogenicity Studies : Long-term studies conducted by the National Toxicology Program (NTP) indicated no evidence of carcinogenicity in F344/N rats and B6C3F1 mice exposed to THPC at various doses over two years .

- Neurotoxicity : Gavage studies revealed that high doses led to axonal degeneration in peripheral nerves, suggesting potential neurotoxic effects .

- Reproductive Toxicity : Investigations into reproductive outcomes showed no significant adverse effects at lower exposure levels, although further studies are warranted to confirm these findings .

In Vitro Studies

In vitro experiments have demonstrated several biological activities:

- Antimicrobial Properties : THPC exhibited antimicrobial activity against various pathogens, making it a candidate for use in disinfectants and preservatives.

- Cell Viability Assays : Studies using cell lines indicated that THPC can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of THPC as a preservative in food products. Results showed a significant reduction in microbial load when THPC was used compared to controls, suggesting its utility in food preservation .

Case Study 2: Neurotoxic Effects

A comprehensive study involving chronic exposure to THPC in laboratory animals highlighted neurotoxic effects characterized by behavioral changes and histopathological alterations in neural tissues. This raised concerns about occupational exposure limits and necessitated further research into safe handling practices .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing tetrakis(hydroxymethyl)phosphanium derivatives, and what key intermediates are involved?

- Methodological Answer: Tetrakis(hydroxymethyl)phosphanium derivatives are typically synthesized via phosphorylation reactions. For example, tetrakis(hydroxymethyl)phosphonium salts are prepared by reacting phosphorus trichloride with formaldehyde under controlled acidic conditions, followed by reduction or alkylation steps. Key intermediates include hydroxymethylphosphonium chloride, which can undergo further functionalization (e.g., esterification or oxidation) to yield target compounds . Characterization of intermediates via P NMR and FT-IR is critical to monitor reaction progress.

Q. How can spectroscopic techniques validate the structural integrity of 2-hydroxy-2-oxoacetate complexes?

- Methodological Answer: Use H/C NMR to confirm the presence of ester/keto groups in 2-hydroxy-2-oxoacetate. IR spectroscopy identifies C=O (1700–1750 cm) and O-H (2500–3300 cm) stretches. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight confirmation. For tetrakis(hydroxymethyl)phosphanium derivatives, P NMR is essential to verify phosphorus hybridization and coordination states .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions involving tetrakis(hydroxymethyl)phosphanium?

- Methodological Answer: The phosphanium center acts as a soft electrophile, facilitating nucleophilic attack by oxygen or nitrogen nucleophiles. For example, in esterification reactions, hydroxyl groups from 2-hydroxy-2-oxoacetate may displace hydroxymethyl groups via an S2 mechanism. Computational studies (e.g., DFT) can model transition states and activation energies, while kinetic experiments under varied temperatures/pH provide empirical validation .

Q. How do researchers address contradictions in reported stability data for 2-hydroxy-2-oxoacetate under oxidative conditions?

- Methodological Answer: Discrepancies may arise from differences in solvent polarity, trace metal catalysts, or oxygen concentration. Controlled experiments using inert atmospheres (argon/glovebox) and chelating agents (e.g., EDTA) isolate variables. Comparative stability assays (e.g., HPLC monitoring of degradation products) under standardized conditions reconcile conflicting data .

Q. What computational strategies optimize reaction conditions for coupling 2-hydroxy-2-oxoacetate with phosphanium derivatives?

- Methodological Answer: Quantum chemical calculations (e.g., COSMO-RS) predict solvent effects on reaction thermodynamics. Machine learning models trained on existing datasets (e.g., reaction yields, solvent parameters) identify optimal solvents, temperatures, and catalysts. For example, polar aprotic solvents like DMF may enhance nucleophilicity in phosphorylation reactions .

Data Analysis & Experimental Design

Q. What factorial design approaches are recommended for screening variables in phosphorylation reactions?

- Methodological Answer: A 2 factorial design efficiently tests variables (e.g., temperature, catalyst loading, solvent ratio). For instance, varying phosphonium salt concentration (40–60 mol%) and reaction time (6–12 hrs) in a two-factor design identifies significant interactions. Response surface methodology (RSM) further refines optimal conditions .

Q. How can researchers validate computational predictions of 2-hydroxy-2-oxoacetate’s redox behavior experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.